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Compound of Interest

Compound Name:
3-(2-Morpholin-4-YL-ethoxy)-

benzoic acid

CAS No.: 219935-32-7

Cat. No.: B1629761 Get Quote

Executive Summary
The morpholine heterocycle (tetrahydro-1,4-oxazine) represents a "privileged scaffold" in

modern medicinal chemistry.[1][2] Unlike simple aliphatic amines, morpholine offers a unique

balance of physicochemical properties—specifically the "Solubility-Permeability Paradox." Its

inclusion in a drug candidate frequently resolves poor metabolic stability and low aqueous

solubility without compromising lipophilicity to the point of preventing membrane permeation.

This guide analyzes the structural rationale for deploying morpholine moieties, details their

mechanistic roles in FDA-approved therapeutics (Oncology, CNS, Infectious Disease), and

provides validated synthetic and experimental protocols for their integration into novel chemical

entities (NCEs).

Part 1: The Medicinal Chemistry of Morpholine[1][2]
[4][5][6][7][8]
The Pharmacophore Advantage
The morpholine ring is characterized by a chair conformation containing a basic nitrogen atom

and an electronegative oxygen atom at the 4-position relative to the nitrogen.
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Basicity Modulation: The inductive effect of the ethereal oxygen reduces the pKa of the

secondary amine to approximately 8.3–8.7 (compared to ~10-11 for piperidine). This lowers

the percentage of ionized species at physiological pH (7.4), enhancing membrane

permeability while retaining enough basicity for solubility and lysosomal trapping.

Metabolic Shielding: Morpholine is frequently used to block metabolic "hotspots." Replacing

a labile alkyl group or a piperazine ring (prone to oxidation) with morpholine often extends

the half-life (

) of a compound by resisting CYP450-mediated oxidative metabolism.

Hydrogen Bonding: The ether oxygen serves as a weak hydrogen bond acceptor (HBA),

while the nitrogen (if protonated or unsubstituted) acts as a donor/acceptor. This allows for

specific vectoral interactions within enzyme active sites (e.g., the hinge region of kinases).

Physicochemical Profile
Property Value/Characteristic Impact on Drug Design

pKa (Conjugate Acid) ~8.3 - 8.5

Optimal for oral bioavailability;

balance of ionized/unionized

forms at pH 7.4.

LogP (Lipophilicity) Lower than Piperidine

Improves aqueous solubility;

reduces non-specific protein

binding.

Conformation Chair (lowest energy)

Rigid enough to hold

substituents in place, flexible

enough to induce fit.

H-Bond Acceptors 2 (N, O)

Facilitates water solubility and

target binding (e.g., solvent

front interactions).

Part 2: Therapeutic Mechanisms & Case Studies[7]
Oncology: The "Solubilizing Tail" (EGFR Inhibitors)
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In kinase inhibitors, morpholine is often attached via an alkoxy linker to the quinazoline core. Its

primary role is to interact with the solvent interface of the ATP-binding pocket, improving the

drug's bulk physical properties rather than binding deep within the hydrophobic cleft.

Case Study: Gefitinib (Iressa)

Target: EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.[3][4]

Morpholine Role: The 3-morpholinopropoxy group at the C-6 position of the quinazoline core

points outward toward the solvent.

Solubility: It protonates in the stomach, ensuring oral absorption.

PK: It prevents rapid metabolic clearance compared to unsubstituted analogs.

Infectious Diseases: Electronic Tuning (Oxazolidinones)
Case Study: Linezolid (Zyvox)[5]

Target: Bacterial 23S ribosomal RNA of the 50S subunit.

Morpholine Role: The morpholine ring is attached to the phenyl ring. Unlike Gefitinib, here

the morpholine is part of the core pharmacophore.

Electronic Effect: The electron-donating nature of the morpholine nitrogen (moderated by

the ring oxygen) tunes the electron density of the central phenyl ring, optimizing the

-stacking interactions within the ribosomal binding site.

Safety: Early analogues with more basic amines showed toxicity; the morpholine ring

mitigated this.

CNS Disorders: Reuptake Inhibition
Case Study: Reboxetine[6]

Target: Norepinephrine Transporter (NET).
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Morpholine Role: The morpholine ring provides the essential basic nitrogen for salt bridge

formation with the transporter protein (Asp residue), while the ether oxygen creates a

secondary anchor point, locking the molecule in a bioactive conformation.

Part 3: Mechanism of Action Visualization
The following diagram illustrates the signaling pathway inhibition by a morpholine-containing

EGFR inhibitor (like Gefitinib) and the downstream effects on tumor cell proliferation.
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Figure 1: Mechanism of Action of Gefitinib.[7][8] The morpholine-containing small molecule

competitively inhibits the ATP binding site of EGFR, halting downstream RAS/RAF/MEK and

PI3K/AKT signaling cascades.

Part 4: Synthetic Strategies & Protocols
Integrating a morpholine ring into an aryl scaffold is a critical step in lead optimization. The

most robust method is the Buchwald-Hartwig Amination.[1]

Synthetic Workflow Visualization
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Figure 2: General workflow for the Palladium-catalyzed Buchwald-Hartwig amination to

synthesize N-aryl morpholines.

Experimental Protocol: Buchwald-Hartwig Amination
Objective: Synthesis of N-(4-methoxyphenyl)morpholine from 4-bromoanisole.

Reagents:

4-Bromoanisole (1.0 mmol)

Morpholine (1.2 mmol)

(2 mol%)

XPhos (4 mol%) or BINAP (4 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 mmol)
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Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

Inert Atmosphere Prep: Flame-dry a Schlenk tube or microwave vial and cool under a stream

of Argon.

Catalyst Pre-complexation: Add

, Ligand (XPhos), and NaOtBu to the vial.

Substrate Addition: Add the aryl halide (4-bromoanisole) and morpholine.

Note: If the aryl halide is liquid, add it via syringe after the solvent.

Solvation: Add anhydrous Toluene (5 mL/mmol).

Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical

for Pd cycle longevity).

Reaction: Seal the vessel and heat to 100°C for 12–16 hours (or 110°C for 30 mins in a

microwave reactor).

Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium

residues. Wash with Ethyl Acetate.

Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography

(Hexane:EtOAc gradient).

Validation Check:

TLC: Monitor disappearance of starting aryl halide.

NMR: Look for the characteristic morpholine peaks: ~3.8 ppm (triplet, 4H,

) and ~3.1 ppm (triplet, 4H,

).
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Part 5: Biological Assay Protocol
Metabolic Stability Assay (Microsomal Stability)
Objective: Determine if the morpholine substitution effectively blocks metabolic clearance

compared to a piperidine analog.

Materials:

Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

NADPH Regenerating System (Mg

, Glucose-6-phosphate, G6P Dehydrogenase, NADP+).

Test Compound (1 µM final concentration).

Protocol:

Pre-incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test

Compound at 37°C for 5 minutes.

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: At time points

minutes, remove aliquots (50 µL).

Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing Internal Standard) to

precipitate proteins.

Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope

gives

.

Success Criteria: A morpholine analog should exhibit a
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> 30 minutes for a lead-like compound.

References
Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal

chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

Link

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the

medicinal chemistry and pharmacological activity of morpholine containing bioactive

molecules. Medicinal Research Reviews. Link

Surade, S., & Blundell, T. L. (2012). Structural biology and drug discovery of difficult targets:

the limits of ligandability. Chemistry & Biology. (Discusses kinase inhibitor binding modes

including Gefitinib).[8] Link

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[9] Current Pharmaceutical Design.

(Seminal paper on Linezolid discovery). Link

BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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